methyl 2-isocyanato-3-methylbenzoate
Description
Methyl 2-isocyanato-3-methylbenzoate is an aromatic ester featuring a reactive isocyanate (-NCO) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position of a 3-methyl-substituted benzene ring. This compound combines the structural complexity of substituted benzoates with the high reactivity of the isocyanate functional group, making it valuable in organic synthesis, particularly in urea or carbamate formation. Its synthesis typically involves the reaction of 2-amino-3-methylbenzoic acid derivatives with phosgene or equivalent reagents, followed by esterification .
Properties
CAS No. |
100076-24-2 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isocyanato-3-methylbenzoate typically involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at low levels to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly adhered to due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyanato-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form methyl 3-methylbenzoate and carbon dioxide.
Polymerization: Can undergo polymerization reactions to form polyurethanes when reacted with diols or diamines.
Common Reagents and Conditions
Amines: For nucleophilic substitution reactions, primary and secondary amines are commonly used.
Water: For hydrolysis reactions, water or aqueous solutions are employed.
Diols and Diamines: For polymerization reactions, diols and diamines are used under controlled conditions.
Major Products
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Methyl 3-methylbenzoate: Formed from hydrolysis.
Polyurethanes: Formed from polymerization reactions.
Scientific Research Applications
Methyl 2-isocyanato-3-methylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity with polyols and polyamines.
Mechanism of Action
The mechanism of action of methyl 2-isocyanato-3-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various applications, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
A comparative analysis of methyl 2-isocyanato-3-methylbenzoate with analogous compounds highlights key differences in functional groups and reactivity (Table 1).



Key Observations :
- Reactivity : The isocyanate group in this compound confers higher electrophilicity compared to methyl esters or isothiocyanates, enabling rapid reactions with nucleophiles like amines or alcohols .
- Stability: Unlike diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), the aromatic backbone of this compound enhances thermal stability but reduces solubility in nonpolar solvents .
Spectroscopic Differentiation
- FTIR : The isocyanate group exhibits a sharp absorption band near 2250 cm⁻¹ (N=C=O stretch), absent in methyl esters or isothiocyanates (which show -NCS peaks at ~2100 cm⁻¹) .

- ¹³C NMR : The carbonyl carbon of the isocyanate group resonates at ~125 ppm , distinct from ester carbonyls (~165–175 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




